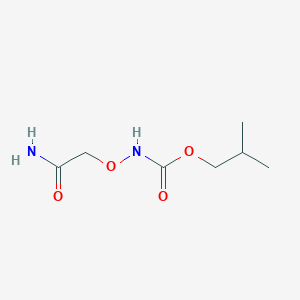![molecular formula C23H23N5O2 B2997991 8-(2,4-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione CAS No. 919013-33-5](/img/structure/B2997991.png)
8-(2,4-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2,4-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.
BenchChem offers high-quality 8-(2,4-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2,4-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Activity
This compound has shown potential in anticancer research due to its structural similarity to purine analogs, which are often used in cancer treatment. The imidazolidino[1,2-h]purine moiety can be designed to interfere with DNA replication or RNA transcription, making it a candidate for targeted cancer therapies .
Antimicrobial and Antifungal Applications
The heterocyclic structure of this compound suggests it could be effective in antimicrobial and antifungal applications. Research indicates that similar structures have been used to develop new treatments for resistant strains of bacteria and fungi, providing a pathway for the compound’s use in combating infectious diseases .
Kinase Inhibition
Kinases are enzymes that play a crucial role in signal transduction and are targets for drug development in various diseases. The compound’s structure allows for the possibility of it acting as a kinase inhibitor, which could lead to new treatments for diseases such as rheumatoid arthritis and psoriasis .
Neuroprotective Agent
Compounds with purine structures have been investigated for their neuroprotective properties. This compound could potentially be used to protect neuronal cells from damage or death in conditions such as Alzheimer’s disease and Parkinson’s disease .
Material Science
In material science, this compound could be explored for its properties in the development of organic semiconductors or as a part of photovoltaic materials due to its conjugated system and potential for electron transport .
Diabetes Treatment
Due to the structural similarity to other xanthine derivatives, there is potential for this compound to act as an inhibitor of enzymes like dipeptidyl peptidase-4 (DPP-4), which is a target for diabetes treatment. It could be part of a new class of antidiabetic drugs .
Cardiovascular Research
The compound’s potential to modulate adenosine receptors could make it useful in cardiovascular research, particularly in the development of drugs to treat arrhythmias and other heart conditions .
Anti-inflammatory Applications
Lastly, the compound’s structural features suggest it could be developed into a drug with anti-inflammatory properties. This could be particularly useful in the treatment of chronic inflammatory diseases .
属性
IUPAC Name |
2-benzyl-6-(2,4-dimethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-15-9-10-18(16(2)13-15)26-11-12-27-19-20(24-22(26)27)25(3)23(30)28(21(19)29)14-17-7-5-4-6-8-17/h4-10,13H,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZWQRAZWAKVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

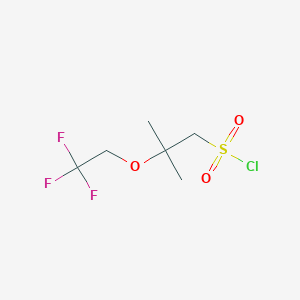
![3-benzyl-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2997911.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,8-naphthyridine-3-carboxylic acid](/img/structure/B2997912.png)
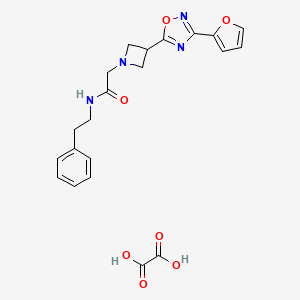
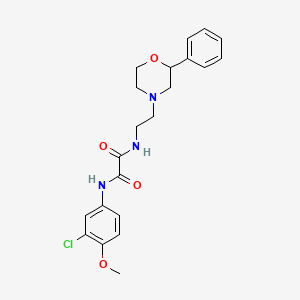
![1-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2997916.png)
![4-chloro-1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2997917.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2997919.png)
![N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2997922.png)
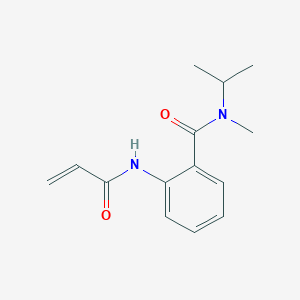


![2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2997927.png)
